2-(3-Hydroxyoxetan-3-yl)acetic acid
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Overview
Description
2-(3-Hydroxyoxetan-3-yl)acetic acid is a heterocyclic compound containing an oxetane ring, which is a four-membered ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate. This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) can be used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
2-(3-Hydroxyoxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyoxetan-3-yl)acetate: A closely related compound with similar structural features.
3-Hydroxy-3-(indol-3-yl)indolin-2-one: Another heterocyclic compound with potential biological activities.
Uniqueness
2-(3-Hydroxyoxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H8O4 |
---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-(3-hydroxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C5H8O4/c6-4(7)1-5(8)2-9-3-5/h8H,1-3H2,(H,6,7) |
InChI Key |
KUQJDESVEDEKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)O |
Origin of Product |
United States |
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